molecular formula C8H17NO B2755376 2,2,4,4-Tetramethylpyrrolidin-3-ol CAS No. 1784608-85-0

2,2,4,4-Tetramethylpyrrolidin-3-ol

Cat. No.: B2755376
CAS No.: 1784608-85-0
M. Wt: 143.23
InChI Key: GHMTVJMAOINZNU-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpyrrolidin-3-ol, also known as TMP or L-proline, is a cyclic amino alcohol with a molecular formula of C7H15NO. It is widely used in scientific research as a chiral auxiliary and a ligand in asymmetric synthesis. TMP has a unique structure and properties that make it a useful tool in various fields of chemistry and biology.

Scientific Research Applications

Structural Investigations and Tautomeric Studies

  • 2,2,4,4-Tetramethylpyrrolidin-3-ol, as part of the 3-acylpyrrolidine-2,4-diones (tetramic acids) family, exhibits interesting tautomeric behaviors in solution, with implications for understanding the structural bases of bioactive molecules like α-cyclopiazonic acid and tenuazonic acid. These investigations are crucial for revising the structures of natural products featuring the 3-acylpyrrolidine-2,4-dione unit, providing a deeper insight into the molecular architecture and interaction of these compounds. Advanced techniques such as 1H and 13C NMR spectroscopy alongside X-ray crystallography play pivotal roles in these studies, showcasing the compound's relevance in structural biology and chemistry (M. J. Nolte, P. Steyn, P. Wessels, 1980).

Force Field Development for Drug-like Molecules

  • The compound's derivatives have been incorporated into the CHARMM General Force Field (CGenFF), facilitating "all-CHARMM" simulations of drug-target interactions. This development extends the utility of CHARMM force fields to medicinally relevant systems, enabling more accurate simulations of molecular interactions. CGenFF's comprehensive coverage includes a broad range of chemical groups present in biomolecules and drug-like molecules, highlighting the importance of this compound derivatives in computational chemistry and drug design (K. Vanommeslaeghe et al., 2009).

Conformational Analysis and Molecular Mechanics

  • Detailed conformational analysis of this compound derivatives provides insights into their molecular mechanics, crucial for understanding their behavior in various solvents and conditions. These studies, involving NMR spectroscopy, X-ray diffraction, and molecular mechanics calculations, shed light on the equilibrium between different forms of the molecule and their energy minima, which are essential for designing molecules with desired properties and behaviors (M. Cygler et al., 1985).

Synthesis of Stable Free Radicals for Biophysical Applications

  • Innovations in synthesizing stable free radicals, particularly sterically shielded nitroxides of the pyrrolidine series, from this compound derivatives, demonstrate high stability in biological systems. These radicals are essential for molecular probes and labels in magnetic resonance spectroscopy and imaging, underscoring the compound's significance in biophysical research and its potential in developing diagnostic tools (S. Dobrynin et al., 2021).

Catalysis in Asymmetric Michael Additions

  • Derivatives of this compound serve as catalysts in asymmetric Michael additions of ketones to nitroalkenes, demonstrating the compound's utility in organic synthesis. These findings contribute to the development of novel, efficient organocatalysts for enantioselective synthesis, pivotal for creating compounds with precise chirality — a key aspect in pharmaceutical chemistry (Andrea Ruiz-Olalla et al., 2015).

Enabling Advanced Material Synthesis

  • The compound's derivatives play roles in synthesizing advanced materials, such as graphene-modified magnetic polypyrrole nanocomposites. These materials exhibit exceptional properties for adsorbing dyes from aqueous solutions, suggesting potential applications in environmental cleanup and wastewater treatment. The synthesis and characterization of these materials reflect the compound's importance in material science and its contribution to developing new solutions for pollution remediation (Lizhen Bai et al., 2015).

Properties

IUPAC Name

2,2,4,4-tetramethylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-9-8(3,4)6(7)10/h6,9-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMTVJMAOINZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(C1O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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